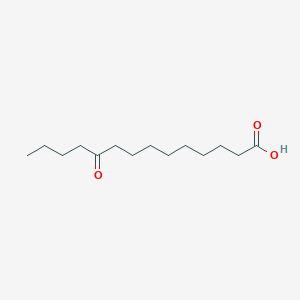
10-oxotetradecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
10-oxotetradecanoic acid, also known as 10-oxo-tetradecanoic acid, is a derivative of myristic acid. Myristic acid, or tetradecanoic acid, is a common saturated fatty acid with the molecular formula CH₃(CH₂)₁₂COOH. The keto derivative, this compound, features a ketone functional group at the 10th carbon position, making it a unique compound with distinct chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
10-oxotetradecanoic acid can be synthesized through various methods. One common approach involves the oxidation of myristic acid using specific oxidizing agents. For instance, the oxidation of myristic acid with potassium permanganate (KMnO₄) under controlled conditions can yield this compound. Another method involves the use of chromium trioxide (CrO₃) in the presence of acetic acid.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent and efficient production. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
10-oxotetradecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound into other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group, forming 10-hydroxy myristic acid.
Substitution: The ketone group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) with acetic acid.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Higher oxidized derivatives.
Reduction: 10-Hydroxy myristic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
10-oxotetradecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
作用機序
The mechanism of action of 10-oxotetradecanoic acid involves its interaction with specific molecular targets and pathways. The ketone group allows it to participate in redox reactions, influencing cellular metabolic processes. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in fatty acid metabolism, leading to altered lipid profiles.
類似化合物との比較
Similar Compounds
Myristic acid (tetradecanoic acid): A saturated fatty acid without the ketone group.
10-Hydroxy myristic acid: A hydroxyl derivative of myristic acid.
Lauric acid (dodecanoic acid): A shorter-chain saturated fatty acid.
Uniqueness
10-oxotetradecanoic acid is unique due to the presence of the ketone functional group at the 10th carbon position. This structural feature imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds. Its ability to undergo specific redox and substitution reactions makes it valuable in various research and industrial applications.
特性
分子式 |
C14H26O3 |
|---|---|
分子量 |
242.35 g/mol |
IUPAC名 |
10-oxotetradecanoic acid |
InChI |
InChI=1S/C14H26O3/c1-2-3-10-13(15)11-8-6-4-5-7-9-12-14(16)17/h2-12H2,1H3,(H,16,17) |
InChIキー |
NAIILRVCADAQBB-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)CCCCCCCCC(=O)O |
正規SMILES |
CCCCC(=O)CCCCCCCCC(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















